2-Methylbenzyl chloride
Overview
Description
2-Methylbenzyl chloride, also known as alpha-Chloro-o-xylene, is an organic compound with the molecular formula C8H9Cl. It is a colorless to pale-yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis and is known for its reactivity due to the presence of the benzyl chloride functional group.
Mechanism of Action
Target of Action
2-Methylbenzyl chloride is a chemical compound with the molecular formula C8H9Cl . It is primarily used in research and development It is known to cause skin corrosion/irritation and serious eye damage . It also has specific target organ toxicity, affecting the respiratory system .
Mode of Action
It is known that benzylic halides, such as this compound, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electrons, interacts with the electrophilic carbon in the benzylic halide, leading to a substitution of the halide .
Biochemical Pathways
It is known that benzylic halides can participate in various organic reactions, including free radical reactions and nucleophilic substitutions . These reactions can lead to the formation of new compounds, potentially affecting various biochemical pathways.
Result of Action
It is known to cause skin corrosion/irritation and serious eye damage . It also has specific target organ toxicity, affecting the respiratory system .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be combustible . It is also corrosive to metals, suggesting that it can react with certain materials in its environment .
Biochemical Analysis
Biochemical Properties
The role of 2-Methylbenzyl chloride in biochemical reactions is primarily due to its ability to undergo various types of reactions, including free radical bromination and nucleophilic substitution
Cellular Effects
It is known to cause irritation to skin, eyes, and mucous membranes . It may also be toxic if ingested .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to participate in free radical reactions. For instance, it can undergo a reaction with N-bromosuccinimide (NBS), leading to the formation of a succinimidyl radical . This radical can then remove a hydrogen atom from another molecule, leading to various downstream effects .
Temporal Effects in Laboratory Settings
It has been reported that this compound has a boiling temperature of 197-199 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbenzyl chloride can be synthesized through several methods, including:
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Chlorination of 2-Methyltoluene (o-Xylene): : This method involves the chlorination of 2-methyltoluene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom on the benzyl group.
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Reaction with Thionyl Chloride: : Another method involves the reaction of 2-methylbenzyl alcohol with thionyl chloride (SOCl2). This reaction proceeds via the formation of an intermediate sulfonyl chloride, which then decomposes to yield this compound and sulfur dioxide (SO2) gas.
Industrial Production Methods
In industrial settings, the chlorination of 2-methyltoluene is the preferred method due to its efficiency and scalability. The process involves the continuous feed of chlorine gas and 2-methyltoluene into a reactor, with the reaction being catalyzed by ferric chloride. The product is then purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzyl chloride undergoes various types of chemical reactions, including:
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Nucleophilic Substitution Reactions: : Due to the presence of the benzyl chloride group, this compound readily undergoes nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and amines (NH2R). These reactions typically occur under mild conditions and result in the formation of substituted benzyl compounds.
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Oxidation Reactions: : this compound can be oxidized to form 2-methylbenzoic acid. This reaction is typically carried out using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), and primary or secondary amines are commonly used. The reactions are usually carried out in polar solvents like water or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used in acidic conditions.
Major Products
Nucleophilic Substitution: Substituted benzyl compounds such as 2-methylbenzyl alcohol, 2-methylbenzyl cyanide, and 2-methylbenzylamines.
Oxidation: 2-Methylbenzoic acid.
Scientific Research Applications
2-Methylbenzyl chloride has several applications in scientific research, including:
Organic Synthesis: It is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biological Studies: In biological research, it is used to study the effects of benzyl chloride derivatives on biological systems, including their potential as antimicrobial and anticancer agents.
Material Science: It is used in the synthesis of polymers and resins, where it acts as a cross-linking agent to improve the mechanical properties of the materials.
Chemical Industry: It serves as a precursor for the production of other chemicals, including 2-methylbenzyl alcohol and 2-methylbenzoic acid.
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzyl chloride: Similar in structure but with the methyl group at the meta position.
4-Methylbenzyl chloride: Similar in structure but with the methyl group at the para position.
Benzyl chloride: Lacks the methyl group on the benzene ring.
Uniqueness
2-Methylbenzyl chloride is unique due to the presence of the methyl group at the ortho position relative to the benzyl chloride group. This positioning affects its reactivity and the steric hindrance it provides, making it distinct from its meta and para counterparts. The ortho position also influences the compound’s physical properties, such as boiling point and density.
Properties
IUPAC Name |
1-(chloromethyl)-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-7-4-2-3-5-8(7)6-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRBXYBBGHOGFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
Record name | O-METHYLBENZYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/22391 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044441 | |
Record name | 1-(Chloromethyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-methylbenzyl chloride appears as a colorless to pale-yellow colored liquid with a pungent odor. Insoluble in water. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., A colorless to pale-yellow colored liquid with a pungent odor; [CAMEO] | |
Record name | O-METHYLBENZYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/22391 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | alpha-Chloro-o-xylene | |
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Boiling Point |
195-203 °C | |
Record name | ALPHA-CHLORO-O-XYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2681 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
165 °F | |
Record name | alpha-Chloro-o-xylene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2647 | |
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Solubility |
PRACTICALLY INSOL IN WATER; MISCIBLE WITH ABSOLUTE ALCOHOL, SOL IN ALL PROP WITH ACETONE, ETHER | |
Record name | ALPHA-CHLORO-O-XYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2681 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LIQUID | |
CAS No. |
552-45-4, 99765-61-4 | |
Record name | O-METHYLBENZYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/22391 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Methylbenzyl chloride | |
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Record name | alpha-Chloro-o-xylene | |
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Record name | Benzene, 1-(chloromethyl)-2-methyl- | |
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Record name | Benzene, 1-(chloromethyl)-2-methyl- | |
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Record name | 1-(Chloromethyl)-2-methylbenzene | |
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Record name | α-chloro-o-xylene | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.195 | |
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Record name | .ALPHA.-CHLORO-O-XYLENE | |
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Record name | ALPHA-CHLORO-O-XYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2681 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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